molecular formula C10H16ClNO B1671112 Edrophonium chloride CAS No. 116-38-1

Edrophonium chloride

Katalognummer B1671112
CAS-Nummer: 116-38-1
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: BXKDSDJJOVIHMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edrophonium chloride is a cholinesterase inhibitor used to diagnose and evaluate myasthenia gravis . It is a rapid-onset, short-acting drug whose effect is evident within 30 to 60 seconds after injection and lasts an average of 10 minutes . It has also been used as an antidote to curare principles .


Synthesis Analysis

Edrophonium is a synthetic short-acting acetylcholinesterase competitive inhibitor . It functions by forming non-covalent bonds at the serine-103 allosteric site of acetylcholinesterase enzymes .


Molecular Structure Analysis

The molecular formula of Edrophonium chloride is C10H16ClNO . The InChIKey is BXKDSDJJOVIHMX-UHFFFAOYSA-N . The canonical SMILES is CCN+©C1=CC(=CC=C1)O.[Cl-] .


Chemical Reactions Analysis

Edrophonium chloride increases the amount of acetylcholine in the neuromuscular junction (NMJ) synapses . This is achieved by forming non-covalent bonds at the serine-103 allosteric site of acetylcholinesterase enzymes, thus inhibiting their function .


Physical And Chemical Properties Analysis

The molecular weight of Edrophonium chloride is 201.69 g/mol . The compound is a quaternary ammonium salt and a chloride salt .

Wissenschaftliche Forschungsanwendungen

Edrophonium chloride is a reversible acetylcholinesterase inhibitor with rapid onset and short duration of action . It has been used in various scientific fields for different applications. Here are some of the applications:

  • Diagnosis of Myasthenia Gravis

    • Application : Edrophonium has been a diagnostic tool for myasthenia gravis (MG), a neuromuscular disorder characterized by muscular weakness due to antibody production that inhibits or destroys post-synaptic nicotinic acetylcholine receptors in the neuromuscular junction .
    • Method : The drug was administered in what was known as the Tensilon test, where edrophonium briefly ameliorated the symptoms of MG by increasing the amount of acetylcholine in the NMJ synapses .
    • Results : The increased levels of acetylcholine in the NMJ resulted in brief improvements in skeletal and muscular strength in MG patients .
  • Differentiation of Cholinergic Crisis from Myasthenic Crisis

    • Application : Edrophonium was used for differentiation of cholinergic crisis from the myasthenic crisis .
    • Method : The Tensilon test was used, where the response to edrophonium was observed .
    • Results : In a cholinergic crisis, where a person has too much neuromuscular stimulation, edrophonium will make the muscle weakness worse by inducing a depolarizing block .
  • Diagnosis of Lambert-Eaton Myasthenic Syndrome (LEMS)

    • Application : Edrophonium is used to differentiate LEMS from myasthenia gravis .
    • Method : The Tensilon test is used, where the response to edrophonium is observed .
    • Results : In LEMS, there will typically be not as much increase in muscle strength observed after edrophonium injection, if any .
  • Prediction of Neurotoxic Paralysis Caused by Snake Envenomation

    • Application : The Tensilon test may also be used to predict if neurotoxic paralysis caused by snake envenomation is presynaptic or postsynaptic .
    • Method : The response to edrophonium is observed .
    • Results : If it is a postsynaptic then paralysis will be temporally reversed, indicating that can be reversed by adequate antivenom therapy .
  • Reversal of Non-depolarizing Neuromuscular Blocking Agents (NMBA)

    • Application : Edrophonium is FDA-approved for use in the reversal of non-depolarizing neuromuscular blocking agents (NMBA) after a surgical procedure .
    • Method : Edrophonium is administered to reverse the effects of NMBA .
    • Results : The drug effectively reverses the effects of NMBA, restoring normal muscle function .
  • Cardiac Arrhythmias

    • Application : Edrophonium has been used in the treatment of certain cardiac arrhythmias .
    • Method : It is administered to patients experiencing specific types of heart rhythm disorders .
    • Results : The drug can help restore normal heart rhythms by increasing the levels of acetylcholine, which can slow down the heart rate .
  • Antidote to Curare Principles

    • Application : Edrophonium has been used as an antidote to curare principles .
    • Method : It is administered to patients who have been exposed to curare, a toxin that causes paralysis by blocking acetylcholine receptors at the neuromuscular junction .
    • Results : By increasing the levels of acetylcholine, edrophonium can help reverse the effects of curare and restore normal muscle function .

Safety And Hazards

Edrophonium chloride is contraindicated in patients with known hypersensitivity to anticholinesterase agents and in cases of intestinal and urinary obstructions of mechanical type .

Eigenschaften

IUPAC Name

ethyl-(3-hydroxyphenyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKDSDJJOVIHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

312-48-1 (Parent)
Record name Edrophonium chloride [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022978
Record name Edrophonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Edrophonium chloride

CAS RN

116-38-1
Record name Edrophonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edrophonium chloride [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edrophonium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Edrophonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Edrophonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDROPHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO611KSM5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edrophonium chloride
Reactant of Route 2
Edrophonium chloride
Reactant of Route 3
Edrophonium chloride
Reactant of Route 4
Edrophonium chloride
Reactant of Route 5
Edrophonium chloride
Reactant of Route 6
Edrophonium chloride

Citations

For This Compound
3,180
Citations
G Bassotti, BP Imbimbo, C Betti… - Acta physiologica …, 1991 - Wiley Online Library
… In conclusion, we can propose administration of edrophonium chloride during manometric tests, especially for research, as a useful and safe means of studying colonic …
Number of citations: 18 onlinelibrary.wiley.com
B Pitt, GS Kurland - The American Journal of Cardiology, 1966 - Elsevier
Edrophonium chloride (Tensilon), a short-acting acetylcholinesterase inhibitor, was given to 30 patients at various stages of digitalization. The results are similar to those reported with …
Number of citations: 28 www.sciencedirect.com
A Klee, B Jacobsen - European Neurology, 1962 - karger.com
… of injections of edrophonium chloride in these 110 patients. … of the use of edrophonium chloride in patients with m yasthenia … dram atic reaction to the edrophonium chloride test of a type …
Number of citations: 1 karger.com
JA Cooper, F Baratta, J Frieden, J Grossman - Chest, 1975 - Elsevier
… The hemodynamic effects of a 10 mg bolus of edrophonium chloride followed by a continuous … of 0.25 to 1.0 mg per minute of edrophonium chloride following a 10 mg loading dose, had …
Number of citations: 5 www.sciencedirect.com
RM Siatkowski, L Shah, WJ Feuer - Journal of neuro …, 1997 - journals.lww.com
… red-green test and the Hess screen are not widely used by most ophthalmologists, we used the alternate prism-cover test to study the effect of intravenous edrophonium chloride (…
Number of citations: 3 journals.lww.com
CA Lee, JC Reynolds, A Ouyang, L Baker… - Digestive diseases and …, 1987 - Springer
… Following edrophonium chloride administration, the change … Response to edrophonium chloride could not be predicted by … provocative testing with edrophonium chloride will make it …
Number of citations: 77 link.springer.com
U Gustafsson, L Tibbling - Scandinavian journal of …, 1997 - Taylor & Francis
… provoked by intravenous edrophonium chloride could be due to … pain with intravenous edrophonium chloride were compared … chest pain provoked by intravenous edrophonium chloride. …
Number of citations: 18 www.tandfonline.com
KE Osserman, G Genkins - Annals of the New York Academy of …, 1966 - Wiley Online Library
… In 1952 it was concluded that edrophonium chloride be employed as a rapid diagnostic test for myasthenia gravis since total testing time often amounts to less than t,wo …
Number of citations: 112 nyaspubs.onlinelibrary.wiley.com
O YOSSEPOWITCH, G GILLON, J BANIEL… - The Journal of …, 2001 - auajournals.org
… This study demonstrates that administering edrophonium chloride during filling cystometry caused a pronounced effect in a large proportion of patients (78%) with the symptomatology …
Number of citations: 31 www.auajournals.org
KE Osserman, LI Kaplan - AMA Archives of Neurology & …, 1953 - jamanetwork.com
… edrophonium chloride (Tensilon) test.1 … Recently we reported on the use of edrophonium chloride (Tensilon) as a rapid … (10 mg.) of edrophonium chloride intravenously. Within 30 …
Number of citations: 28 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.